molecular formula C24H28FN3O7 B2825983 4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate CAS No. 1396792-05-4

4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate

Cat. No.: B2825983
CAS No.: 1396792-05-4
M. Wt: 489.5
InChI Key: KDUGRZQKDIMCNB-UHFFFAOYSA-N
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Description

4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate is a complex organic compound used in various scientific and industrial applications. With a notable structure that includes piperidine, acetamide, and benzamide groups, its properties and potential uses are a subject of interest in the fields of chemistry, biology, and pharmaceuticals. The fluorobenzyl and oxalate components further enhance its chemical reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process. Here is a general outline of the synthetic route:

  • Formation of 4-(4-Fluorobenzyl)oxybenzaldehyde: : This step involves the nucleophilic aromatic substitution reaction between 4-fluorobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate in an organic solvent such as acetone.

  • Synthesis of Piperidine Derivative: : The next step is the preparation of the piperidine derivative by reacting the previously formed 4-(4-fluorobenzyl)oxybenzaldehyde with piperidine under reductive amination conditions using a reducing agent like sodium cyanoborohydride.

  • Formation of the Acetamido Intermediate: : This intermediate can be formed by the acetylation of the piperidine derivative using acetyl chloride or acetic anhydride in the presence of a base.

  • Benzamide Formation: : The final step involves the coupling of the acetamido intermediate with 4-aminobenzamide in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial production, the methods described above are scaled up, often employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency. Reaction conditions are optimized to ensure reproducibility and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, primarily affecting the piperidine and benzyl groups.

  • Reduction: : Reduction reactions might target the carbonyl groups in the acetamido and benzamide moieties.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions in the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: : Halogenation reagents like bromine (Br2), chlorination with thionyl chloride (SOCl2).

Major Products

  • Oxidative cleavage of the benzyl group can lead to carboxylic acids.

  • Reduction of the amide groups might produce amines.

  • Substitution reactions generally introduce halogens or other electrophilic groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it an ideal starting material for further functionalization and derivatization.

Biology

Biologically, the compound has been studied for its interactions with various biological targets. It is used in studying enzyme inhibition and receptor binding due to its ability to interact with specific molecular sites.

Medicine

In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Its structure-activity relationship (SAR) studies are significant in drug discovery, particularly in designing new pharmacophores.

Industry

Industrial applications include its use as a precursor in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate involves its interaction with specific molecular targets. The fluorobenzyl moiety enhances its binding affinity to particular receptors, while the piperidine ring provides structural flexibility. The compound may inhibit or activate enzymatic pathways, altering biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to similar compounds such as 4-(2-(4-(((3-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide and 4-(2-(4-(((4-Methylbenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide, the presence of the fluorine atom in the fluorobenzyl moiety of our compound imparts increased lipophilicity and altered electronic properties, which can significantly influence its reactivity and binding characteristics.

Similar Compounds

  • 4-(2-(4-(((3-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide

  • 4-(2-(4-(((4-Methylbenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide

  • 4-(2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide

The unique features of 4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate, particularly its fluorinated benzyl group, make it a valuable compound in various research and industrial domains.

Properties

IUPAC Name

4-[[2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]benzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3.C2H2O4/c23-19-5-1-16(2-6-19)14-29-15-17-9-11-26(12-10-17)13-21(27)25-20-7-3-18(4-8-20)22(24)28;3-1(4)2(5)6/h1-8,17H,9-15H2,(H2,24,28)(H,25,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUGRZQKDIMCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)C(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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